Cas no 412269-00-2 (3-(3-Phenylsulfamoylphenyl)acrylic acid)

3-(3-Phenylsulfamoylphenyl)acrylic acid structure
412269-00-2 structure
Product Name:3-(3-Phenylsulfamoylphenyl)acrylic acid
Numero CAS:412269-00-2
MF:C15H13NO4S
MW:303.33302283287
CID:2156714
PubChem ID:22492441
Update Time:2025-04-21

3-(3-Phenylsulfamoylphenyl)acrylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(3-Phenylsulfamoylphenyl)acrylic acid
    • (2E)-3-[3-(Phenylsulfamoyl)phenyl]acrylic acid
    • D342E3PX5U
    • PXD-101-6
    • 412269-00-2
    • (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid
    • AC-30952
    • Belinostat acid
    • 866323-87-7
    • (2E)-3-[3-[(Phenylamino)sulfonyl]phenyl]-2-propenoic Acid; (E)-3-(3-(N-Phenylsulfamoyl)phenyl)acrylic Acid
    • (E)-3-(3-(N-phenylsulfaMoyl)phenyl)acrylicacid
    • (2E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoic acid
    • ALGZPROJSRYPIG-MDZDMXLPSA-N
    • 2-Propenoic acid, 3-[3-[(phenylamino)sulfonyl]phenyl]-, (2E)-
    • Q27276029
    • PXD101-6
    • UNII-D342E3PX5U
    • (E)-3-(3-Phenylsulfamoyl-phenyl)-acrylic acid
    • 2-Propenoic acid, 3-(3-((phenylamino)sulfonyl)phenyl)-, (2E)-
    • SCHEMBL1402914
    • 2-Propenoic acid, 3-(3-((phenylamino)sulfonyl)phenyl)-
    • 3-(3-(N-Phenylsulfamoyl)phenyl)acrylic acid
    • (E)-3-(3-(N-phenylsulfaMoyl)phenyl)acrylic acid
    • Inchi: 1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+
    • Chiave InChI: ALGZPROJSRYPIG-MDZDMXLPSA-N
    • Sorrisi: S(C1C=CC=C(/C=C/C(=O)O)C=1)(NC1C=CC=CC=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 303.05652907Da
  • Massa monoisotopica: 303.05652907Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 474
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 91.9Ų

Proprietà sperimentali

  • Densità: 1.416±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,033 g/l) (25°C),
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.